molecular formula C8H10BrNO2 B1511764 5-Bromo-3-ethoxy-2-methoxypyridine CAS No. 909854-18-8

5-Bromo-3-ethoxy-2-methoxypyridine

Cat. No.: B1511764
CAS No.: 909854-18-8
M. Wt: 232.07 g/mol
InChI Key: HHYJGWKKLNIRIE-UHFFFAOYSA-N
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Description

“5-Bromo-3-ethoxy-2-methoxypyridine” is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BrNO2/c1-3-12-8-7 (11-2)4-6 (9)5-10-8/h4-5H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 232.07 g/mol.

Scientific Research Applications

Organic Synthesis

5-Bromo-3-ethoxy-2-methoxypyridine serves as a versatile intermediate in organic synthesis. It is employed in the bromination of 2,4-dihydroxypyridine and its ethyl derivatives, showcasing its utility in introducing bromo groups into pyridine derivatives. This process is pivotal for constructing complex organic molecules with specific functional groups for further chemical transformations (Kolder & Hertog, 2010). Additionally, its transformation into bicyclic δ-lactams via magnesium 'ate' complexes highlights its role in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Sośnicki, 2009).

Pharmacology and Medicinal Chemistry

In pharmacology, derivatives of this compound have been synthesized to investigate their biological activities. For example, the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the bromo derivative plays a key role, demonstrates its significance in developing antiviral agents. These compounds have shown marked inhibitory activity against retroviruses, highlighting potential therapeutic applications (Hocková et al., 2003).

Material Science

In material science, this compound-based compounds find applications in the synthesis of complex molecular structures. For instance, brominated trihalomethylenones derived from this compound have been used as precursors for synthesizing pyrazoles with potential applications in creating novel materials and chemical sensors (Martins et al., 2013).

Safety and Hazards

This compound is classified under GHS07 for safety. It may cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

5-bromo-3-ethoxy-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYJGWKKLNIRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735451
Record name 5-Bromo-3-ethoxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909854-18-8
Record name 5-Bromo-3-ethoxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3-ethoxy-2-methoxy-pyridine (2.7 g, 17.6 mmol, 1.0 equiv) and sodium acetate (1.74 g, 21.2 mmol, 1.2 equiv) in acetic acid (50 mL) at 10° C. was slowly added a solution of bromine (1.09 mL, 3.38 g, 21.2 mmol, 1.2 equiv) in acetic acid (10 mL). After the addition was completed the reaction mixture was stirred for 1 h at rt. The reaction mixture was poured on ice, neutralized with NaOH and the solution extracted with diethylether (3×50 mL). The combined organic phases were dried over MgSO4 and the solvent removed by evaporation under reduced pressure yielding 3.86 g (94%) of a mixture of 5-bromo-3-ethoxy-2-methoxy-pyridine and 6-bromo-3-ethoxy-2-methoxy-pyridine in the ratio 3:2 as indicated by 1H NMR, which was used directly in the next reaction step. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.0 Hz, 3H), 3.91 (s, 3H), 3.98 (q, J=7.0 Hz, 2H), 7.05 (d, J=1.9 Hz, 1H), 7.69 (d, J=1.9 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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